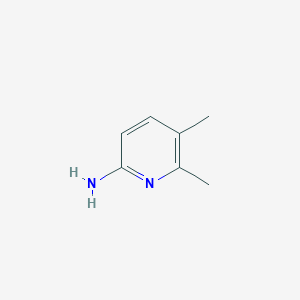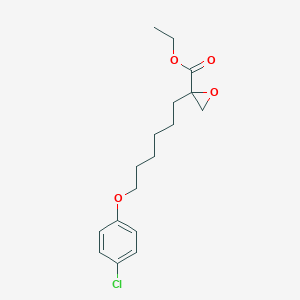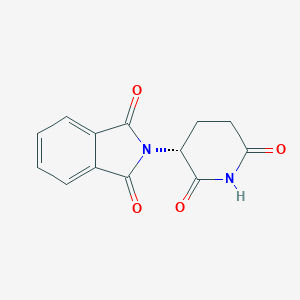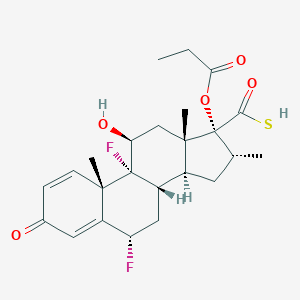
Propionate de fluticasone Intermédiaire
Vue d'ensemble
Description
This compound belongs to a class of compounds with significant bioactivity due to their complex molecular frameworks and unique functional groups. Its synthesis and analysis contribute to the broader field of organic and medicinal chemistry, focusing on understanding structure-activity relationships and developing new therapeutic agents.
Synthesis Analysis
The synthesis of structurally related cyclopenta[a]phenanthrene derivatives involves optimized preparation of key intermediates, such as hexahydro-15H-cyclopenta[a]phenanthren-11,17-dione, which are further modified through various synthetic routes including halogenation, alkylation, and acylation to introduce specific substituents like difluoro, hydroxy, and trimethyl groups (Coombs, 1999).
Molecular Structure Analysis
The compound's molecular structure is characterized by multiple chiral centers, contributing to its complex three-dimensional conformation. Structural analyses, such as X-ray crystallography, have revealed detailed aspects of its stereochemistry, including the configuration of its chiral centers and the planarity or non-planarity of its cyclopentane and phenanthrene rings (Ketuly, A. H. A. Hadi, S. Ng, 2009).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, reflecting its reactive functional groups. Key reactions include halogenation, leading to the introduction of fluorine atoms, and esterification, where the carbothioic S-acid is converted into esters. These reactions are pivotal for modifying the compound's physicochemical properties and biological activity (Coombs et al., 1992).
Applications De Recherche Scientifique
Traitement de la maladie pulmonaire obstructive chronique (MPOC)
Le propionate de fluticasone est utilisé dans le traitement de la maladie pulmonaire obstructive chronique (MPOC). Il est souvent encapsulé dans des microparticules de chitosane modifiées pour une libération optimisée . Cette application permet une libération prolongée du médicament, améliorant son efficacité dans la gestion des symptômes de la MPOC .
Microencapsulation pour la délivrance de médicaments
Le composé est utilisé dans la microencapsulation, un processus qui consiste à enfermer de minuscules particules ou gouttelettes dans un revêtement ou une coque. Dans ce cas, le propionate de fluticasone est encapsulé dans des microparticules de chitosane, qui sont ensuite utilisées pour la délivrance de médicaments .
Utilisation en thérapie par inhalation
Le propionate de fluticasone est souvent utilisé en thérapie par inhalation pour les maladies respiratoires. Le composé peut être incorporé dans des liposomes, ce qui se traduit par une accumulation plus élevée dans les poumons par rapport à la forme libre du médicament . Cela améliore l'efficacité du traitement .
Association avec les systèmes de délivrance
Le propionate de fluticasone peut être associé à des systèmes de délivrance tels que les liposomes et les complexes de cyclodextrine pour moduler son profil in vivo . Cette association peut améliorer l'accumulation du médicament dans les poumons, augmentant son efficacité thérapeutique .
Traitement des dermatoses et du psoriasis
Le propionate de fluticasone est utilisé par voie topique pour soulager les symptômes inflammatoires et prurigineux des dermatoses et du psoriasis . Cette application tire parti des propriétés anti-inflammatoires du composé .
Traitement de la rhinite allergique et non allergique
Le composé est utilisé par voie intranasale pour gérer les symptômes de la rhinite allergique et non allergique
Mécanisme D'action
Target of Action
Fluticasone Propionate, also known as YXC5X4NLK5, is a synthetic glucocorticoid . Its primary targets are glucocorticoid receptors . These receptors play a crucial role in the regulation of inflammation in the body .
Mode of Action
Fluticasone Propionate works by activating glucocorticoid receptors and inhibiting lung eosinophilia . This interaction with its targets results in the suppression of various cell types and mediators of inflammation . The exact mechanism through which it affects these cells and mediators is still unknown .
Biochemical Pathways
The activation of glucocorticoid receptors by Fluticasone Propionate leads to the suppression of inflammatory-related gene expression . This action affects the biochemical pathways involved in the production of interleukins, cellular and protein extravasation, arachidonic acid generation from phospholipids, and the release of proteases and other enzymes from various cell types .
Pharmacokinetics
Fluticasone Propionate is rapidly cleared by metabolism, with a total blood clearance equivalent to hepatic blood flow . The drug undergoes complete first-pass metabolism in the liver to the inactive 17β-carboxylic acid derivative . This rapid clearance to an inactive metabolite is the basis for the observed lack of effects on the hypothalamo-pituitary-adrenal axis . The systemic bioavailability of Fluticasone Propionate is approximately 10-30% .
Result of Action
The activation of glucocorticoid receptors by Fluticasone Propionate and the subsequent suppression of inflammatory-related gene expression result in a reduction of inflammation in the body . This leads to relief from symptoms of conditions such as asthma, inflammatory pruritic dermatoses, and nonallergic rhinitis .
Action Environment
The action, efficacy, and stability of Fluticasone Propionate can be influenced by various environmental factors. For instance, the bioavailability and systemic effects of the drug can be affected by the route of administration .
Propriétés
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F2O5S/c1-5-19(29)31-24(20(30)32)12(2)8-14-15-10-17(25)16-9-13(27)6-7-21(16,3)23(15,26)18(28)11-22(14,24)4/h6-7,9,12,14-15,17-18,28H,5,8,10-11H2,1-4H3,(H,30,32)/t12-,14+,15+,17+,18+,21+,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGESYFOFLPJDJW-CQRCZTONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401019402 | |
| Record name | (6alpha,11beta,16alpha,17alpha)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(propionyloxy)androsta-1,4-diene-17-carbothioic S-acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80474-45-9 | |
| Record name | (6α,11β,16α,17α)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carbothioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80474-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6alpha,11beta,16alpha,17alpha)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carbothioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080474459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6alpha,11beta,16alpha,17alpha)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(propionyloxy)androsta-1,4-diene-17-carbothioic S-acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6ALPHA,11BETA,16ALPHA,17ALPHA)-6,9-DIFLUORO-11-HYDRO XY-16-METHYL-3-OXO-17- (1-OXOPROPOXY)ANDROSTA-1,4-DIENE-CARBOTHIOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (6.ALPHA.,11.BETA.,16.ALPHA.,17.ALPHA.)-6,9-DIFLUORO-11-HYDROXY-16-METHYL-3-OXO-17-(1-OXOPROPOXY)ANDROSTA-1,4-DIENE-17-CARBOTHIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXC5X4NLK5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




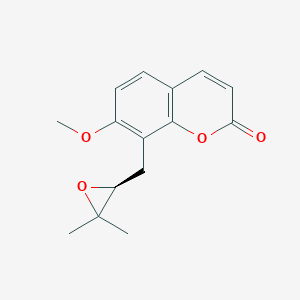
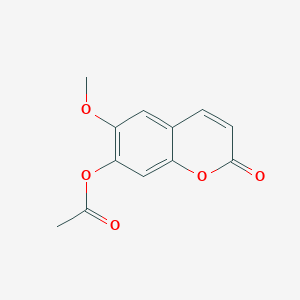
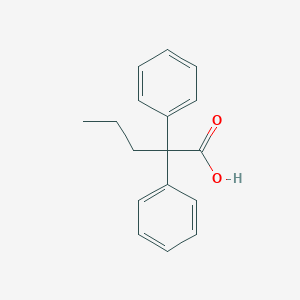
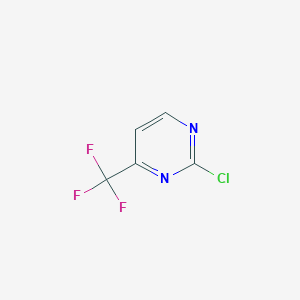
![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)
![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)
